molecular formula C12H12N2O B046408 3-(4-Aminophenoxy)aniline CAS No. 2657-87-6

3-(4-Aminophenoxy)aniline

Cat. No. B046408
CAS RN: 2657-87-6
M. Wt: 200.24 g/mol
InChI Key: ZBMISJGHVWNWTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Aminophenoxy)aniline often involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, one study demonstrated the synthesis of a related compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving an overall yield of 72.0% (Wen Zi-qiang, 2007).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of aminophenoxy groups attached to an aniline moiety. This structure is crucial for the compound's reactivity and its ability to participate in various chemical reactions. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis are commonly employed to characterize these compounds.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, including copolymerization processes where these compounds serve as monomers. For example, the electrochemical copolymerization of aniline and o-aminophenol led to the synthesis of poly(aniline-co-o-aminophenol) with specific properties influenced by the monomer concentration ratio (Shao-lin Mu, 2004).

Scientific Research Applications

  • Biochemical Analysis : A colorimetric determination method for aniline in the presence of 4-aminophenol and other oxidation products has been developed. This method is significant for biochemical and industrial mixtures containing colored oxidation products (Chrastil, 1976).

  • Detection in Human Urine : Bi-functionalized Eu@MOF-253-CH3 metal-organic frameworks have been effectively used for the detection of 4-Aminophenol in human urine, which is crucial for screening and pre-diagnosis of aniline exposure (Jin & Yan, 2021).

  • Polymer Research : Poly(aniline-co-3-amino-4-hydroxybenzoic acid) exhibits excellent redox activity in highly basic solutions, showing potential in polymer chemistry due to the synergistic effect of COOH and OH functional groups (Chen, Ding, Zhou, & Lu, 2013).

  • Medicine and Pharmacology : In medicine, N-acetyl-4-aminophenol is identified as the predominant urinary aniline metabolite after oral dose, with mercapturic acid conjugate and acetanilide being minor biomarkers. This finding is crucial for understanding the metabolism and excretion kinetics of aniline (Modick et al., 2016).

  • Cancer Research : Optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity leads to compounds with higher inhibition IC(50) and potential for inhibiting tumor growth in xenograft models (Boschelli et al., 2001).

  • Environmental Toxicology : Aniline and its monochlorophenyl derivatives have shown nephrotoxic potential, with 2-substitution causing the greatest increase in nephrotoxic potential in rats. This is significant in the study of environmental toxins (Rankin et al., 1986).

Mechanism of Action

3,4’-Oxydianiline, also known as 3-(4-Aminophenoxy)aniline or 3,4-oxydianiline, is a phenyl ether derivative capped with two amines at para and meta positions on either end . It is typically used for synthesizing polyimides with multi-functionalities .

Target of Action

The primary targets of 3,4’-Oxydianiline are the polymers, especially the polyimides . It is often used in combination with dianhydrides with a “rigid” structure to impart thermoplasticity and solubility to such polyimides .

Mode of Action

3,4’-Oxydianiline interacts with its targets by participating in the synthesis of aromatic polyimides . This is achieved through a method of one-pot high-temperature catalytic polycondensation in molten benzoic acid . The compound’s interaction with its targets results in the formation of polyimides with different solubility in organic solvent and molten benzoic acid, molecular weight, and glass transition temperature .

Biochemical Pathways

The biochemical pathways affected by 3,4’-Oxydianiline involve the synthesis of aromatic polyimides . The compound, depending on the used dianhydride, influences the formation of the crystalline phase of polyimides . The effect of dianhydride chemical structure on the performance of polyimide in pervaporation was also studied .

Result of Action

The result of 3,4’-Oxydianiline’s action is the formation of polyimides with different properties . These polyimides are characterized by different solubility in organic solvent and molten benzoic acid, molecular weight, glass transition temperature from 198 to 270 °C, and an amorphous or semi-crystalline structure with the degree of crystallinity from 41 to 52% .

Action Environment

The action of 3,4’-Oxydianiline is influenced by the environmental conditions during the synthesis process . The method of synthesis, specifically the use of one-pot high-temperature catalytic polycondensation in molten benzoic acid, plays a crucial role in the formation of the crystalline phase of polyimides .

properties

IUPAC Name

3-(4-aminophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMISJGHVWNWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181144
Record name 3-(4-Aminophenoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2657-87-6
Record name 3,4′-Diaminodiphenyl ether
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(4-Aminophenoxy)aniline
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Record name 3-(4-Aminophenoxy)aniline
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Record name 3-(4-aminophenoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,4'-oxydianiline?

A1: The molecular formula of 3,4'-oxydianiline is C12H12N2O, and its molecular weight is 198.24 g/mol.

Q2: How is 3,4'-oxydianiline typically synthesized?

A2: 3,4'-Oxydianiline is synthesized via a nucleophilic aromatic substitution reaction between p-aminophenol and p-chloronitrobenzene, followed by a reduction step.

Q3: Why is 3,4'-oxydianiline widely used in polyimide synthesis?

A3: 3,4'-Oxydianiline is a popular diamine monomer for polyimide synthesis due to its ability to impart desirable properties like good thermal stability, mechanical strength, and solubility in specific solvents [, , , ].

Q4: How does the incorporation of 3,4'-oxydianiline influence the glass transition temperature (Tg) of polyimides?

A4: The Tg of polyimides can be tailored by adjusting the ratio of 3,4'-oxydianiline to other diamines in the polymer backbone [, ]. In general, higher 3,4'-oxydianiline content can lead to lower Tg values, as seen in LaRC™-8515 polyimide [].

Q5: Can 3,4'-oxydianiline be used to improve the processability of polyimides?

A5: Yes, incorporating 3,4'-oxydianiline can enhance the solubility of polyimides in certain solvents, making them easier to process. This is particularly useful for applications like resin transfer molding (RTM) [, , ].

Q6: What types of applications benefit from the use of 3,4'-oxydianiline-based polyimides?

A6: The unique properties of 3,4'-oxydianiline-based polyimides make them suitable for high-performance applications such as aerospace components, adhesives, films, coatings, and microelectronics [, , , , ].

Q7: How does the structure of 3,4'-oxydianiline contribute to the flexibility of the resulting polyimide films?

A7: The ether linkage (–O–) in the 3,4'-oxydianiline structure introduces a degree of flexibility into the polyimide backbone, contributing to the improved toughness and flexibility of the resulting films [, , ].

Q8: Are there any safety concerns associated with the use of 3,4'-oxydianiline?

A8: Yes, 3,4'-oxydianiline is considered a potential mutagen and requires careful handling. Researchers are exploring alternative diamines with improved safety profiles [].

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